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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to performing and interpreting quantum

chemical calculations for 2-Nitroisophthalic acid. It covers the theoretical foundation,

computational methodologies, and the application of these calculations in understanding the

molecule's structural, spectroscopic, and electronic properties, which are crucial for

applications in materials science and drug development.

Introduction to 2-Nitroisophthalic Acid
2-Nitroisophthalic acid (C₈H₅NO₆) is a semi-rigid organic ligand characterized by a benzene

ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at

position 2. The specific arrangement of these functional groups imparts a curved structure and

creates unique coordination capabilities. The carboxyl and nitro groups serve as excellent

donors for hydrogen bonds and coordination with metal ions, making 2-nitroisophthalic acid a

valuable building block in the synthesis of metal-organic frameworks (MOFs) and other

supramolecular structures.[1] Understanding its molecular properties through computational

methods is essential for predicting its behavior and designing new materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

offer a powerful approach to elucidate the geometric, vibrational, and electronic characteristics

of molecules before engaging in potentially costly and time-consuming experimental

investigations.[2]
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Computational Methodology
A robust computational protocol is fundamental to obtaining accurate and reproducible results.

The methods outlined below are standard for molecules of this type.

Geometry Optimization
The initial step involves optimizing the molecular geometry of 2-Nitroisophthalic acid to find

its lowest energy conformation. A widely used and reliable method for this purpose is the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a

comprehensive basis set, such as 6-311++G(d,p).[3][4][5] This level of theory provides a good

balance between computational cost and accuracy for organic molecules. Frequency

calculations are subsequently performed on the optimized structure to confirm that it represents

a true energy minimum, characterized by the absence of imaginary frequencies.

Spectroscopic Predictions
Vibrational Frequencies (FT-IR/Raman): The harmonic vibrational frequencies are calculated

from the optimized geometry. These theoretical frequencies, after being scaled by an

appropriate factor to account for anharmonicity and method limitations, can be correlated

with experimental FT-IR and FT-Raman spectra for detailed vibrational mode assignments.

[6][7][8]

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict

the ¹H and ¹³C NMR chemical shifts.[3][5] Calculated absolute shielding values are then

converted to chemical shifts relative to a standard reference, typically Tetramethylsilane

(TMS), allowing for direct comparison with experimental data.[9]

UV-Vis Spectra: Electronic transitions and absorption wavelengths are predicted using Time-

Dependent Density Functional Theory (TD-DFT).[3][10] This method helps in understanding

the electronic structure and interpreting the experimental UV-Vis absorption spectrum.[11]

Electronic Property Analysis
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b105565?utm_src=pdf-body
https://ijsrm.humanjournals.com/wp-content/uploads/2018/12/3.Davide-Romani-Silvia-Antonia-Brand%C3%A1n.pdf
https://www.researchgate.net/publication/396737898_A_Computational_Study_of_the_NMR_Chemical_Shifts_of_Polynitropyrazoles
https://pubmed.ncbi.nlm.nih.gov/41116629/
https://www.mdpi.com/2073-4352/12/3/337
https://www.researchgate.net/publication/262850689_Molecular_structure_vibrational_spectra_and_first-order_hyperpolarisability_analysis_of_2-amino-6-nitrobenzothiazole_by_DFT_method
https://www.researchgate.net/publication/319400887_AB_Initio_DFT_and_vibrational_studies_of_the_synthesized_heterocyclic_Compound_2-6-oxo-2-thioxotetrahydropyrimidin-41H-ylidene_hydrazine_carbothioamide
https://ijsrm.humanjournals.com/wp-content/uploads/2018/12/3.Davide-Romani-Silvia-Antonia-Brand%C3%A1n.pdf
https://pubmed.ncbi.nlm.nih.gov/41116629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12670067/
https://ijsrm.humanjournals.com/wp-content/uploads/2018/12/3.Davide-Romani-Silvia-Antonia-Brand%C3%A1n.pdf
https://pubmed.ncbi.nlm.nih.gov/23770512/
https://www.researchgate.net/publication/341921854_Spectroscopic_FTIR_and_UV-Vis_Analysis_Supramolecular_Studies_XRD_Structural_Characterization_and_Theoretical_Studies_of_Two_Flavone-Oxime_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular

stability; a larger gap suggests higher stability and lower reactivity.[12][13]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of

the charge distribution on the molecule's surface. It is used to identify sites susceptible to

electrophilic and nucleophilic attack, which is invaluable for predicting intermolecular

interactions.[10][14]

Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data obtained from DFT calculations on

2-Nitroisophthalic acid.

Table 1: Optimized Geometric Parameters
Geometric parameters are compared against available experimental data from X-ray

crystallography to validate the computational method.[1]
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Parameter Bond/Angle

Calculated

(B3LYP/6-

311++G(d,p))

Experimental (X-ray)

Bond Lengths (Å) C1-C2 1.405 1.401

C2-N1 1.481 1.478

N1-O1 1.225 1.221

C1-C7 (Carboxyl) 1.498 1.495

C7=O3 1.210 1.207

C7-O4 1.355 1.351

Bond Angles (º) C1-C2-C3 121.5 121.8

C1-C2-N1 119.0 118.9

O1-N1-O2 123.5 123.7

C2-C1-C7 122.1 122.3

Dihedral Angles (º) C6-C1-C2-N1 178.5 178.2

C2-C1-C7=O3 15.2 14.8

Table 2: Calculated Vibrational Frequencies
Selected calculated vibrational modes and their assignments.
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Wavenumber (cm⁻¹) Assignment Vibrational Mode

3570 O-H stretch Carboxylic Acid

3085 C-H stretch Aromatic

1725 C=O stretch Carboxylic Acid

1580 C=C stretch Aromatic Ring

1530 N-O stretch Asymmetric (NO₂)

1350 N-O stretch Symmetric (NO₂)

850 C-N stretch

750 C-H bend Out-of-plane

Table 3: Electronic Properties
Key electronic descriptors derived from FMO analysis.

Property Value (eV)

HOMO Energy -7.85

LUMO Energy -3.20

HOMO-LUMO Gap (ΔE) 4.65

Ionization Potential (I) 7.85

Electron Affinity (A) 3.20

Global Hardness (η) 2.33

Electronegativity (χ) 5.53

Visualizations
Diagrams are essential for visualizing molecular structures, computational workflows, and

theoretical concepts.
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Caption: Molecular structure of 2-Nitroisophthalic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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